POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Poly(3-dodecylthiophene-2,5-diyl) (P3DDT) is a poly(3-alkylthiophene) based conducting polymer that shows reversible electrochemistry with high conductivity . It is a regioregular polymer that can be used in the development of a variety of organic electronics based devices .

Synthesis Analysis

The 3-dodecyl-2,5-dipropenylthiophene was synthesized and subsequently polymerized using ADMET conditions with Grubbs’ second-generation catalyst .Molecular Structure Analysis

The structures of the spin-coated poly(3-dodecylthiophene) [P3DDT] thin films along the out-of-plane and in-plane directions were investigated using complementary X-ray reflectivity and atomic force microscopy techniques .Chemical Reactions Analysis

P3DDT shows reversible electrochemistry with high conductivity . It is a regioregular polymer that can be used in the development of a variety of organic electronics based devices .Physical And Chemical Properties Analysis

P3DDT has an average molecular weight of 60,000 . It is soluble in chloroform . It has a band gap of 1.74 eV and a transition temperature ™ of 165.6 °C (peak) . It also exhibits fluorescence with λex 442 nm and λem 568 nm in chloroform .Aplicaciones Científicas De Investigación

Rechargeable Battery Electrodes

P3DDT can be used in the fabrication of rechargeable battery electrodes . Its high conductivity and reversible electrochemistry make it an excellent material for this application.

Electrochromic Devices

P3DDT is used in the development of electrochromic devices . These are devices that can change their optical properties (such as color) in response to an applied electric field.

Chemical Sensors

P3DDT has been used in the fabrication of chemical sensors . Its ability to conduct electricity changes in response to the presence of certain chemicals, making it useful for sensing applications.

Optical Sensors

In addition to chemical sensors, P3DDT can also be used to create optical sensors . These sensors work by detecting changes in light, which can be caused by a variety of factors.

Light-Emitting Diodes (LEDs)

P3DDT is used in the production of light-emitting diodes . Its ability to emit light when an electric current is applied makes it suitable for this application.

Microelectrical Amplifiers

P3DDT can be used in the creation of microelectrical amplifiers . These devices amplify electrical signals, and P3DDT’s high conductivity makes it an excellent choice for this application.

Field-Effect Transistors

P3DDT is used in the fabrication of field-effect transistors . These are a type of transistor that uses an electric field to control the electrical behavior of the device.

Non-Linear Optical Materials

P3DDT can be used to create non-linear optical materials . These are materials whose optical properties change in response to the intensity of light that hits them.

Mecanismo De Acción

- P3DDT primarily interacts with electronic components in organic electronic devices. Its primary targets include interfaces within thin films, such as those in organic solar cells, organic light-emitting diodes (OLEDs), and thin-film transistors (TFTs) .

- Environmental factors influence P3DDT’s efficacy and stability:

Target of Action

Action Environment

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of POLY(3-DODECYLTHIOPHENE-2 5-DIYL) can be achieved through the polymerization of 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester using a palladium catalyst.", "Starting Materials": [ "3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester", "palladium catalyst", "solvent" ], "Reaction": [ "Dissolve 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester in a suitable solvent.", "Add the palladium catalyst to the solution.", "Heat the mixture under reflux for several hours to initiate the polymerization reaction.", "After completion of the reaction, the resulting polymer can be isolated and purified by precipitation or chromatography." ] } | |

Número CAS |

137191-59-4 |

Nombre del producto |

POLY(3-DODECYLTHIOPHENE-2 5-DIYL) |

Fórmula molecular |

C8H8BrIO2 |

Peso molecular |

0 |

Origen del producto |

United States |

Q & A

Q1: How does the side chain length of POLY(3-ALKYLTHIOPHENE-2,5-DIYL)S (P3ATs) impact their backbone dynamics and what implications does this have for their application in devices like OTFTs?

A1: Research suggests that longer side chains in P3ATs, like the dodecyl chains in P3DDT, lead to enhanced backbone motion compared to shorter chain variants like POLY(3-HEXYLTHIOPHENE-2,5-DIYL) (P3HT) . This increased backbone flexibility, confirmed through molecular dynamics simulations and experimental techniques like quasi-elastic neutron scattering (QENS) and Nuclear Magnetic Resonance (NMR), can influence charge transport properties crucial for the performance of organic thin film transistors (OTFTs) . While P3DDT's faster backbone dynamics could potentially facilitate charge carrier mobility, further research is needed to fully understand its impact on OTFT performance parameters like mobility, threshold voltage, and on/off ratio.

Q2: What experimental techniques provide insights into the structural characteristics of P3DDT?

A2: Several experimental techniques provide valuable insights into the structural features of P3DDT. Small-angle neutron scattering (SANS) revealed that regiorandom P3DDT exhibits an amorphous structure at around 300 K, although a microphase separation between the side chains and backbones was observed . This information is crucial for understanding the arrangement of P3DDT chains and how they influence the material's overall properties. Additionally, NMR spectroscopy, specifically spin-lattice relaxation (T1) measurements, corroborated the faster motion of side chain atoms situated farther from the backbone , supporting the findings from molecular dynamics simulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

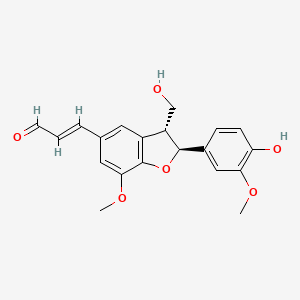

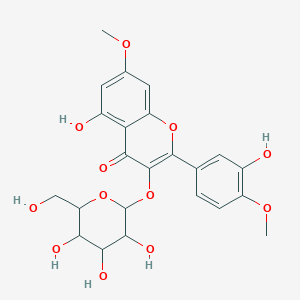

![5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-](/img/structure/B1181417.png)